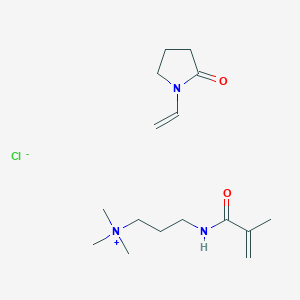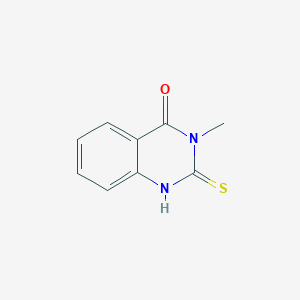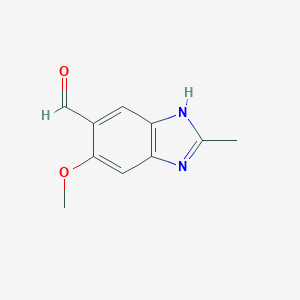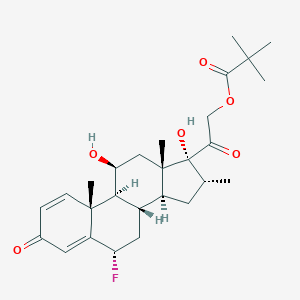
Gafquat HS 100
Übersicht
Beschreibung
Gafquat HS-100, also known as Polyquaternium-28, is a cationic copolymer of vinylpyrrolidone and methacrylamidopropyl trimethylammonium chloride (MAPTAC) . It has dual functionality as a styling and conditioning polymer . It is substantive to negatively charged surfaces and compatible with anionic and amphoteric surfactants . It is typically used in shampoos, conditioners, styling lotions/creams, gels, mousses, styling sprays (non-aerosol), and novelty stylers .
Wissenschaftliche Forschungsanwendungen
Enzyme Stabilization and Sensory Technologies
- Enzyme Stabilization: A study conducted by Schmidt et al. (2002) revealed that Gafquat plays a significant role in stabilizing enzymes like horseradish peroxidase. The presence of Gafquat, a vinylpyrrolidone-methacrylate copolymer, helps in maintaining the enzyme's activity even in the presence of hydrogen peroxide, which typically deactivates enzymes. This finding is crucial for various biochemical applications where enzyme stability is paramount (Schmidt et al., 2002).
Food Science and Quality Control
- Meat Quality Analysis: Hart et al. (1999) utilized Gafquat in the development of screen-printed sensors for estimating lactate in meat extracts. The incorporation of Gafquat in the sensor matrix resulted in enhanced accuracy and reliability of the sensors, thereby offering a valuable tool for monitoring meat quality and freshness (Hart et al., 1999).
Electromagnetic Field Studies
- Electromagnetic Field Effects on Gene Expression: A study by Sobhanifard et al. (2019) investigated the effects of electromagnetic fields on gene expression in rats. Although not directly linked to Gafquat HS 100, this research contributes to the broader understanding of environmental factors influencing biological systems, which could be relevant in contexts where this compound is used (Sobhanifard et al., 2019).
Herbal Medicine and Pharmacology
- Glycyrrhizic Acid in Herbal Medicine: Glycyrrhizic acid, a compound found in licorice root, has been studied for its potential in treating various conditions. Although not directly involving this compound, understanding the mechanisms and applications of such bioactive compounds can inform the broader field of pharmacology and medicinal chemistry, which may intersect with the applications of this compound in certain contexts (Cheng et al., 2014).
Wirkmechanismus
Target of Action
Gafquat HS 100, also known as Polyquaternium-28, is a cationic copolymer of vinylpyrrolidone and methacrylamidopropyl trimethylammonium chloride (MAPTAC) . Its primary targets are the negatively charged surfaces of hair and skin . It is compatible with anionic and amphoteric surfactants .
Mode of Action
This compound interacts with its targets by forming a substantive layer on the negatively charged surfaces . This interaction results in exceptional wet and dry combing and helps to build body to hair, leaving it conditioned and manageable . In styling applications, it provides very good humidity resistance, clear, non-tacky films, and enhanced hair luster .
Result of Action
The action of this compound results in improved manageability and body of hair, enhanced hair luster, and exceptional wet and dry combing . It also provides very good humidity resistance and forms clear, non-tacky films . These effects contribute to its dual functionality as a styling and conditioning polymer .
Action Environment
This compound is recommended for formulations across a wide pH range, even in extreme pH formulations such as hair colors and hair relaxers . It is typically used in shampoos, conditioners, styling lotions/creams, gels, mousses, styling sprays (non-aerosol), and novelty stylers . It is sold as a 20% aqueous solution , suggesting that it is stable and effective in aqueous environments. Environmental factors such as pH and humidity can influence its action, efficacy, and stability .
Biochemische Analyse
Biochemical Properties
Gafquat HS 100 interacts with negatively charged surfaces, making it compatible with anionic and amphoteric surfactants This interaction is likely due to the cationic nature of the polymer, which allows it to bind to negatively charged biomolecules
Cellular Effects
While specific cellular effects of this compound are not extensively studied, its role in personal care products suggests it may influence cell function. For instance, it is known to enhance hair luster and provide humidity resistance
Molecular Mechanism
It is known to form clear, non-tacky films , suggesting it may interact with biomolecules to alter their properties or functions
Temporal Effects in Laboratory Settings
This compound exhibits stability to hydrolysis at pH extremes , making it suitable for use in a wide range of products, including those with extreme pH formulations
Eigenschaften
IUPAC Name |
1-ethenylpyrrolidin-2-one;trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.C6H9NO.ClH/c1-9(2)10(13)11-7-6-8-12(3,4)5;1-2-7-5-3-4-6(7)8;/h1,6-8H2,2-5H3;2H,1,3-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAROVFJVCBYVHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCCC[N+](C)(C)C.C=CN1CCCC1=O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
131954-48-8 | |
| Record name | Polyquaternium 28 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131954-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
331.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
131954-48-8 | |
| Record name | 1-Propanaminium, N,N,N-trimethyl-3-[(2-methyl-1-oxo-2-propen-1-yl)amino]-, chloride (1:1), polymer with 1-ethenyl-2-pyrrolidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.121 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B162602.png)




